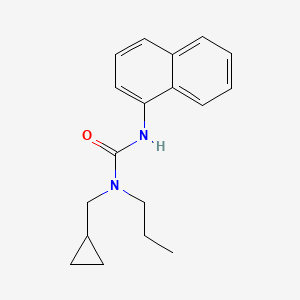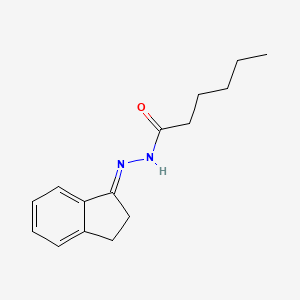
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide, also known as DIH, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. DIH has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is not fully understood. However, studies have suggested that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the expression of various proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained with a high yield. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits a wide range of biological activities, making it a versatile compound for research purposes. However, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has some limitations for lab experiments. It is relatively unstable and can degrade over time. In addition, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has not been extensively studied in vivo, and more research is needed to determine its potential toxicity and side effects.
Future Directions
There are several future directions for research on N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. One area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in combination with other anticancer drugs. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide can enhance the antitumor activity of other drugs, such as cisplatin and doxorubicin. Another area of research is to investigate the potential use of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in the treatment of fungal and bacterial infections. Finally, more research is needed to determine the potential toxicity and side effects of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide in vivo.
Synthesis Methods
The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide involves the reaction of indanone with hydrazine hydrate and hexanoyl chloride. The product is then purified using column chromatography to obtain a pure form of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide. The synthesis of N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide is relatively simple and can be achieved with a high yield.
Scientific Research Applications
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide exhibits antitumor activity by inducing apoptosis in cancer cells. N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In addition to its antitumor properties, N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide has been found to exhibit antifungal and antibacterial activity.
properties
IUPAC Name |
N-[(E)-2,3-dihydroinden-1-ylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-4-9-15(18)17-16-14-11-10-12-7-5-6-8-13(12)14/h5-8H,2-4,9-11H2,1H3,(H,17,18)/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCHFSAMRKLJPJ-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/1\CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1H-inden-1-ylidene)hexanohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
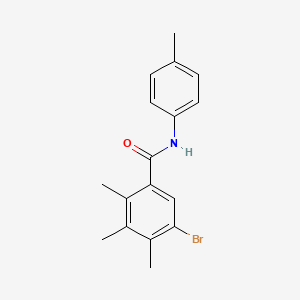
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
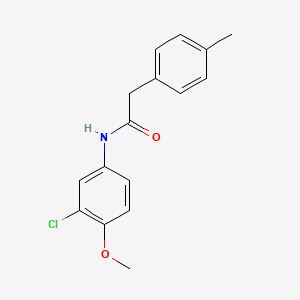

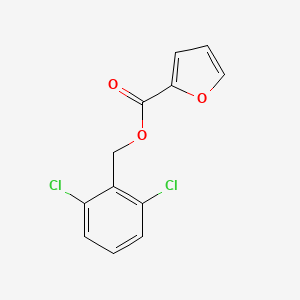
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
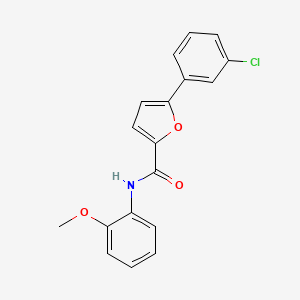


![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
